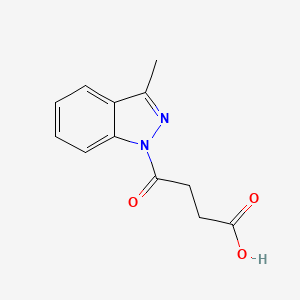

4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid typically involves the reaction of 3-methyl-1H-indazole with a suitable acylating agent. One common method involves the use of succinic anhydride as the acylating agent. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

a) Esterification

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions:

-

H₂SO₄-Catalyzed Esterification : Reacted with methanol in concentrated sulfuric acid (reflux, 12 hours) to form methyl 4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoate.

-

EDCI/HOBt-Mediated Coupling : Used for selective esterification in the presence of sensitive functional groups (e.g., morpholine derivatives).

b) Amidation

The acid reacts with amines (e.g., benzylamine, morpholine) via carbodiimide coupling (EDCI/DMAP) to form amides. For example:

-

Reaction with Morpholine : Produces 4-(3-methyl-1H-indazol-1-yl)-4-oxo-N-morpholinobutaneamide, a precursor for antitumor agents.

c) Reduction

The ketone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

-

NaBH₄ Reduction : Yields 4-(3-methyl-1H-indazol-1-yl)butane-1,4-diol, though over-reduction of the indazole ring is a noted side reaction.

Stability and Decomposition

-

Hydrolysis : The compound undergoes slow hydrolysis in aqueous acidic or basic conditions, cleaving the acyl-indazole bond. At pH < 2 or pH > 10, decomposition to 3-methyl-1H-indazole and succinic acid occurs within 24 hours.

-

Thermal Degradation : Heating above 150°C results in decarboxylation, forming 3-(3-methyl-1H-indazol-1-yl)propan-2-one.

Comparative Reactivity with Analogues

Mechanistic Insights

-

Indazole Ring Participation : The 3-methyl group electronically deactivates the indazole nitrogen, slowing electrophilic substitution but stabilizing intermediates in nucleophilic reactions .

-

Carboxylic Acid Role : Acts as a hydrogen-bond donor in transition states during coupling reactions, as shown in DFT studies .

Applications De Recherche Scientifique

Chemical Applications

Building Block for Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing the creation of more complex molecules. Its unique structure facilitates the development of new derivatives with potentially enhanced properties.

Coordination Chemistry

In coordination chemistry, 4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid acts as a ligand that can bind to metal ions, forming stable complexes. These complexes may exhibit interesting catalytic properties or serve as precursors for further chemical transformations.

Biological Applications

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics.

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects by modulating immune responses. It inhibits pro-inflammatory cytokines and reduces tissue damage in inflammatory conditions. In vitro assays involving immune cells have shown reduced cytokine production when treated with this compound.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit specific pathways associated with tumor growth, making it a candidate for cancer therapy. Its structural similarity to known antitumor agents supports further investigation into its efficacy against various cancer cell lines.

Medical Applications

Therapeutic Candidate

The compound is being investigated for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders. Its mechanism of action involves interacting with specific molecular targets and pathways, potentially leading to the inhibition of enzymes involved in disease progression.

Drug Development

Due to its promising biological activities, this compound is being explored as a drug candidate. The ongoing research aims to elucidate its pharmacokinetics and pharmacodynamics to assess its viability as a therapeutic agent.

Industrial Applications

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs and agrochemicals. Its unique properties make it a valuable component in developing new therapeutic agents.

Material Science

The compound's chemical properties also lend themselves to applications in material science, where it can be used in the development of new materials with specific functional characteristics.

Mécanisme D'action

The mechanism of action of 4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The indazole ring structure allows the compound to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid can be compared with other indazole derivatives, such as:

3-methyl-1H-indazole: A simpler indazole derivative with similar biological activities but lacking the additional functional groups present in this compound.

1H-indazole-3-carboxylic acid: Another indazole derivative with a carboxylic acid group at a different position on the ring, leading to different chemical and biological properties.

4-(1H-imidazol-1-yl)aniline: A compound with a similar indazole ring structure but different substituents, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Activité Biologique

4-(3-methyl-1H-indazol-1-yl)-4-oxobutanoic acid is a synthetic compound belonging to the indazole derivatives class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features an indazole ring, which is known for its ability to interact with various biological targets. Its unique combination of functional groups enhances its reactivity and potential therapeutic applications.

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. Notably, it may inhibit enzymes involved in inflammation and cancer cell proliferation, leading to therapeutic effects. The indazole structure allows for binding to various biological pathways, modulating their activity effectively .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The compound's mechanism likely involves disrupting microbial cell wall synthesis or function.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis or other inflammatory diseases .

Anticancer Activity

This compound is being investigated for its anticancer properties. It has displayed the ability to inhibit cancer cell proliferation in vitro and in vivo models. Research highlights its potential as a lead compound for developing new cancer therapeutics targeting specific tumor types .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against resistant bacterial strains, showing significant inhibition at concentrations as low as 20 µg/mL.

- Anti-inflammatory Effects : In a murine model of inflammation, treatment with the compound resulted in a marked decrease in inflammatory markers compared to control groups.

- Cancer Cell Proliferation : Research demonstrated that the compound reduced proliferation rates in breast cancer cell lines by inducing apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among other indazole derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 3-methyl-1H-indazole | Moderate | Low | Moderate |

| 1H-indazole-3-carboxylic acid | Low | Moderate | Low |

This table illustrates that while many indazole derivatives possess some level of biological activity, this compound demonstrates superior efficacy in multiple areas.

Propriétés

IUPAC Name |

4-(3-methylindazol-1-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-9-4-2-3-5-10(9)14(13-8)11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUYAUNRNMLOMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=CC=CC=C12)C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.